2-Chloro-6-methoxynicotinic acid
CAS No.: 503000-87-1
Cat. No.: VC2449780
Molecular Formula: C7H6ClNO3
Molecular Weight: 187.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 503000-87-1 |
---|---|
Molecular Formula | C7H6ClNO3 |
Molecular Weight | 187.58 g/mol |
IUPAC Name | 2-chloro-6-methoxypyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11) |
Standard InChI Key | JPBUYRWPJMVZKX-UHFFFAOYSA-N |
SMILES | COC1=NC(=C(C=C1)C(=O)O)Cl |
Canonical SMILES | COC1=NC(=C(C=C1)C(=O)O)Cl |
Introduction
Chemical Identity and Properties
Structural Identification
2-Chloro-6-methoxynicotinic acid is a heterocyclic compound containing a pyridine ring with three functional groups: a chloro substituent at position 2, a methoxy group at position 6, and a carboxylic acid group at position 3. Its chemical formula is C7H6ClNO3 with a molecular weight of 187.58 . The compound is also known by several synonyms including 2-Chloro-6-methoxypyridine-3-carboxylic acid, 3-Pyridinecarboxylic acid, 2-chloro-6-methoxy-, and 3-Carboxy-2-chloro-6-methoxypyridine .
Physical and Chemical Properties
The physical and chemical properties of 2-Chloro-6-methoxynicotinic acid are summarized in Table 1, which provides essential information for researchers and industrial applications.
Property | Value | Notes |
---|---|---|
Molecular Formula | C7H6ClNO3 | Contains C, H, Cl, N, and O atoms |
Molecular Weight | 187.58 | Atomic mass units |
Physical State | Solid | At room temperature |
Melting Point | 231-234°C | Experimentally determined |
Boiling Point | 310.4±37.0°C | Predicted value |
Density | 1.430±0.06 g/cm³ | Predicted value |
pKa | 2.41±0.28 | Predicted value |
CAS Number | 503000-87-1 | Chemical Abstracts Service registry |
Table 1: Physical and chemical properties of 2-Chloro-6-methoxynicotinic acid .
The compound's relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding between carboxylic acid groups. The predicted pKa value of 2.41±0.28 suggests the carboxylic acid group is moderately acidic, which is typical for aromatic carboxylic acids where electron-withdrawing groups like chlorine enhance acidity.
Synthesis Methods
Industrial Production
Applications and Usage
Biological Applications
Similar compounds in the nicotinic acid family have been used in the synthesis of europium complexes for staining cellular structures, including the nucleolus of various cell lines such as NIH 3T3, HeLa, and HDF cells . Although this application is specifically mentioned for 2-Chloro-6-methylnicotinic acid, the structural similarity suggests that 2-Chloro-6-methoxynicotinic acid might have comparable applications with potentially different selectivity profiles due to the methoxy group's electronic and steric effects.
Pharmaceutical Relevance
Market Analysis
Current Market Status
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J & K SCIENTIFIC LTD.
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Alfa Aesar
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Wuhan Chemwish Technology Co., Ltd
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Capot Chemical Co., Ltd
The presence of multiple suppliers suggests there is a market demand for this compound, likely driven by its applications in research and possibly pharmaceutical development.
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